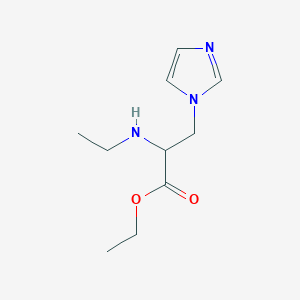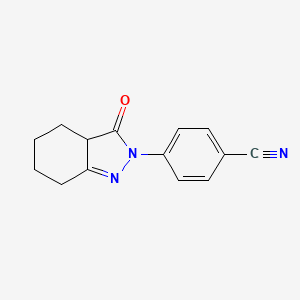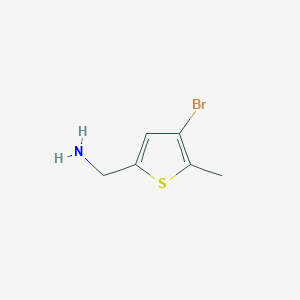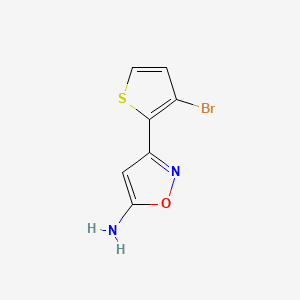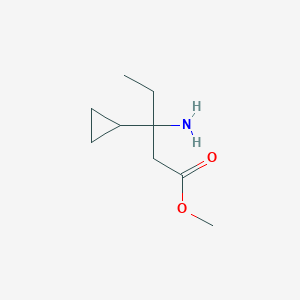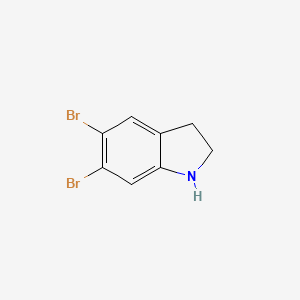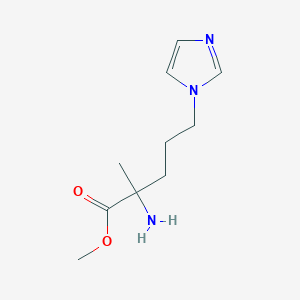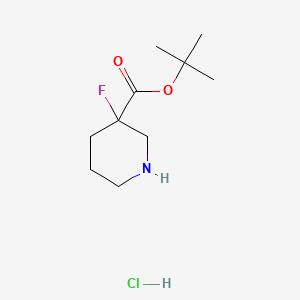
(R)-Methyl 3-amino-2-(4,5-dimethyloxazol-2-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 2-acylaminoketones with dehydrating agents, such as phosphorus oxychloride, to form the oxazole ring . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution often requires electron-donating groups and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, affecting their function. The compound’s biological activity is influenced by its ability to form hydrogen bonds and interact with active sites in enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
methyl 3-amino-2-(4,5-dimethyl-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C9H14N2O3/c1-5-6(2)14-8(11-5)7(4-10)9(12)13-3/h7H,4,10H2,1-3H3 |
Clave InChI |
ZRODOPABZNACBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C(CN)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


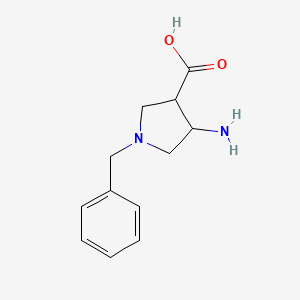
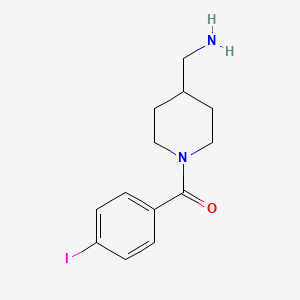
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)
